molecular formula C25H21ClO6 B4616311 6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Cat. No. B4616311
M. Wt: 452.9 g/mol
InChI Key: RXXXKULSJRYSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step chemical reactions, focusing on building the chromene core and subsequently introducing various substituents to achieve desired properties. Techniques such as microwave-assisted synthesis have been reported to efficiently yield chromene derivatives, highlighting the role of innovative synthetic methodologies in enhancing reaction efficiencies and product yields (El Azab, Youssef, & Amin, 2014).

Molecular Structure Analysis

The crystal structure analyses of chromene derivatives reveal significant details about their molecular configurations, including bond lengths, angles, and conformations. These structural parameters are crucial for understanding the compound's reactivity and interactions with biological targets. Studies have detailed the crystal structures of related chromene compounds, showcasing the diversity in their molecular architectures and the impact of substituents on their overall structure (Manolov, Ströbele, & Meyer, 2008).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction processes. These reactions are pivotal in modifying the chromene core and introducing functional groups that enhance the compound's biological activity and solubility. The reactivity of these compounds towards different chemical reagents provides insights into their chemical properties and potential as synthetic intermediates (Ali, Assiri, Ibrahim, & Yahia, 2020).

Physical Properties Analysis

The physical properties of chromene derivatives, including their melting points, solubility, and crystalline structures, are influenced by their molecular composition and structural features. These properties are essential for determining the compound's suitability for various applications, including its formulation into pharmaceutical agents. Investigations into the crystallography of chromene derivatives provide valuable data on their physical characteristics and how these may be optimized for specific uses (Barili, Valenti, Artali, Bombieri, & Da re, 2001).

Chemical Properties Analysis

The chemical properties of chromene derivatives, such as their acidity, basicity, and reactivity towards various organic and inorganic reagents, are fundamental aspects that determine their chemical behavior and potential applications. These properties are directly related to the compound's molecular structure, particularly the electron distribution within the chromene core and the nature of its substituents. Understanding these properties is crucial for the development of chromene-based compounds with tailored functionalities for specific applications (Ramagiri & Vedula, 2014).

Scientific Research Applications

Environmental Persistence and Exposure

Research into organochlorine compounds often focuses on their environmental persistence and bioaccumulation. Studies have analyzed the presence of various organochlorines, such as hexachlorobenzene (HCB) and polychlorinated biphenyls (PCBs), in human breast milk, indicating widespread exposure due to the persistent nature of these chemicals. The environmental persistence of these compounds raises concerns about long-term exposure and bioaccumulation in ecosystems and humans.

Health Impacts

Several studies have explored the health impacts of exposure to organochlorine compounds. For instance, exposure to certain PCBs and DDT (dichlorodiphenyltrichloroethane) metabolites has been linked to adverse effects on neurodevelopment in infants and children. Additionally, the potential for these compounds to disrupt endocrine function or contribute to other health issues, such as reproductive toxicity and carcinogenicity, is a significant area of research. The concerns about health impacts are particularly relevant for compounds with structural or functional similarities within the organochlorine family.

Risk Assessment and Regulation

Given the concerns surrounding organochlorine compounds, significant research efforts are directed towards risk assessment and regulation. This includes evaluating the levels of these compounds in the environment and biological samples, understanding their toxicological profiles, and developing guidelines to protect human health and the environment. Studies aim to inform regulatory policies and reduce human exposure to potentially harmful chemicals.

For detailed research on specific organochlorine compounds and their environmental and health impacts, please refer to these studies:

properties

IUPAC Name

6-[(2-chlorophenyl)methoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClO6/c1-28-23-10-16(11-24(29-2)25(23)30-3)22-13-20(27)18-12-17(8-9-21(18)32-22)31-14-15-6-4-5-7-19(15)26/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXXKULSJRYSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Reactant of Route 3
Reactant of Route 3
6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Reactant of Route 4
6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Reactant of Route 5
6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.